Structural Differentiation: Pentasaccharide Chain Distinguishes Wallicoside from Common Analogues
Wallicoside possesses a distinct structural feature not found in simpler C21 steroidal glycosides: a specific pentasaccharide chain attached to the caudatin aglycone [1]. Its structure is caudatin-3-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside [1]. This specific oligosaccharide sequence differentiates it from other caudatin glycosides and from major compounds in related species, which often feature different aglycones such as qingyangshengenin [2].
| Evidence Dimension | Glycosidic chain length and composition |
|---|---|
| Target Compound Data | Pentasaccharide chain (Glc-Glc-Ole-Cym-Cym) attached to caudatin [1] |
| Comparator Or Baseline | Cynawilfoside A: Different glycosylation; Qingyangshengenin glycosides: Different aglycone core [2] |
| Quantified Difference | Distinct oligosaccharide sequence (pentasaccharide vs. variable chain lengths) [1] |
| Conditions | Spectroscopic analysis (NMR, MS) and chemical degradation [1] |
Why This Matters
The defined pentasaccharide chain is a unique identifier for authentication and purity assessment, ensuring researchers procure the correct molecular entity rather than a structurally related but functionally distinct analogue.
- [1] Zhang ZX, Zhou J. The structure of wallicoside. Acta Chimica Sinica. 1983;41(11):1058-1062. View Source
- [2] Li JL, Gao ZB, Zhao WM. Identification and Evaluation of Antiepileptic Activity of C21 Steroidal Glycosides from the Roots of Cynanchum wilfordii. Journal of Natural Products. 2016;79(2):306-311. View Source
